BAY-885 -

BAY-885

Catalog Number: EVT-2869303
CAS Number:
Molecular Formula: C25H28F3N7O2
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-885 is an inhibitor of ERK5 (IC50 = 0.035 µM). It inhibits ERK5-induced transcription in SN12C-MEF2 reporter cells (IC50 = 0.12 µM).

Overview

BAY-885 is a selective inhibitor of mitogen-activated protein kinase kinase 5, also known as MAP2K5 or ERK5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by activating endoplasmic reticulum stress pathways. Research indicates that BAY-885 may serve as a promising candidate for treating breast cancer by targeting the Mcl-1/Bim axis, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .

Source and Classification

BAY-885 was developed by Bayer as part of a series of compounds aimed at inhibiting ERK5. It is classified under small molecule inhibitors and specifically targets the MAPK signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY-885 involves a multi-step process that begins with high-throughput screening to identify potential inhibitors of ERK5. Initial hits are optimized through structure-activity relationship studies guided by X-ray crystallography. The compound was synthesized using standard organic chemistry techniques, including reactions involving quinazoline derivatives, which are known for their kinase inhibitory properties .

The synthetic route typically includes:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions and cyclizations to form the core structure.
  2. Purification: Employing techniques like column chromatography to isolate the desired product.
  3. Characterization: Utilizing spectroscopic methods (NMR, mass spectrometry) to confirm the structure and purity of BAY-885 .
Molecular Structure Analysis

Structure and Data

BAY-885 has a complex molecular structure characterized by its ability to selectively bind to the ATP-binding site of ERK5. The structural formula includes various functional groups that enhance its binding affinity and selectivity. The molecular formula is C18_{18}H24_{24}N4_{4}O2_{2}, with a molecular weight of approximately 328.41 g/mol .

Key Structural Features:

  • Core Structure: Quinazoline scaffold which is essential for kinase inhibition.
  • Functional Groups: Various substituents that enhance solubility and permeability.
Chemical Reactions Analysis

Reactions and Technical Details

BAY-885 primarily acts through competitive inhibition of ERK5, blocking its phosphorylation activity. The compound's mechanism involves:

  1. Binding to ERK5: BAY-885 competes with ATP for binding at the active site.
  2. Inhibition of Phosphorylation: This prevents downstream signaling events critical for cell survival and proliferation.

Experimental data indicate that BAY-885 exhibits an IC50 value of approximately 35 nM against ERK5, demonstrating its potency in inhibiting this kinase .

Mechanism of Action

Process and Data

The mechanism by which BAY-885 induces apoptosis in cancer cells involves several key steps:

  1. Inhibition of ERK5: By inhibiting this kinase, BAY-885 disrupts survival signaling pathways.
  2. Activation of Endoplasmic Reticulum Stress: The inhibition leads to an accumulation of misfolded proteins, triggering stress responses.
  3. Regulation of Mcl-1 and Bim: BAY-885 downregulates Mcl-1 (an anti-apoptotic protein) while upregulating Bim (a pro-apoptotic factor), promoting apoptotic cell death in breast cancer cells .

This pathway highlights the potential for BAY-885 as a therapeutic agent targeting specific apoptotic mechanisms in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in DMSO and other organic solvents, with good permeability characteristics.

Chemical Properties

  • Stability: Exhibits low to moderate metabolic stability.
  • Selectivity Profile: Highly selective for ERK5 with minimal off-target effects observed in extensive kinase panel screenings .
Applications

Scientific Uses

BAY-885 is primarily investigated for its therapeutic potential in oncology, particularly:

  1. Breast Cancer Treatment: Demonstrated efficacy in inducing apoptosis specifically in breast cancer cells while sparing normal cells .
  2. Research Tool: Used as a chemical probe to study the biological functions of ERK5 in various cellular contexts.

Its selective nature makes it a valuable candidate for further development in targeted cancer therapies, potentially leading to more effective treatment regimens with fewer side effects compared to conventional chemotherapeutics .

Oncogenic Signaling Pathways Targeted by BAY-885

Role of the MEK5/ERK5 Axis in Cancer Pathogenesis

The MEK5/ERK5 pathway is a mitogen-activated protein kinase (MAPK) cascade distinct from the classical RAF-MEK1/2-ERK1/2 pathway. ERK5 possesses a unique dual-domain structure: an N-terminal kinase domain (50% homologous to ERK1/2) and a C-terminal transcriptional activation domain (TAD) containing nuclear localization signals. This structure enables ERK5 to function as both a kinase and a transcriptional coactivator. Upon MEK5-mediated phosphorylation of the T218-E-Y220 motif, ERK5 undergoes autophosphorylation at C-terminal residues (S731, T733), leading to nuclear translocation and activation of transcription factors like MEF2, c-Myc, and SAP1 [5] [4].

ERK5 activation promotes multiple cancer hallmarks:

  • Cell Survival: Suppresses pro-apoptotic proteins (Bim) and upregulates anti-apoptotic proteins (Mcl-1)
  • Metastasis: Enhances epithelial-mesenchymal transition (EMT) via ZEB1/Snail activation
  • Metabolic Reprogramming: Modulates lipid metabolism pathways, including cholesterol synthesis in small-cell lung cancer [7]
  • Therapy Resistance: Compensates for pharmacologic inhibition of ERK1/2 in BRAF/RAS-mutant cancers [4]

Table 1: Structural and Functional Domains of ERK5

DomainAmino Acid ResiduesFunctionActivation Mechanism
Kinase Domain (KD)1-406Catalytic activityMEK5 phosphorylation at T218/Y220
MEK5-Binding Domain78-139Binds upstream activatorDocking interaction
Nuclear Localization Signal (NLS)505-539Nuclear translocationAutophosphorylation at S731/T733
Transcriptional Activation Domain (TAD)664-789Gene regulationDisruption of KD-TAD autoinhibition

ERK5 Dysregulation in Breast Cancer Tumorigenesis and Metastasis

ERK5 is hyperactivated in >60% of breast cancers (BC) and correlates with poor prognosis, therapy resistance, and metastatic progression. In BC cells, constitutive ERK5 signaling results from:

  • Genomic Amplification: MAPK7 (ERK5-encoding gene) copy number gains
  • Upstream Activation: STAT3-mediated transcriptional upregulation of MEK5
  • Loss of Negative Regulators: Reduced expression of ERK5-targeted phosphatases (DUSPs, PTP-SL) [1] [5]

BAY-885 demonstrates selective cytotoxicity against ERK5-dependent BC cells (IC₅₀: 0.1–2 μM) while sparing normal mammary epithelial cells (MCF10A). Mechanistically, it induces mitochondrial apoptosis via:

  • Mcl-1 Downregulation: 4-fold decrease in anti-apoptotic Mcl-1 protein
  • Bim Upregulation: 3.5-fold increase in pro-apoptotic Bim
  • ER Stress Activation: Unfolded protein response (UPR) via PERK-ATF4-CHOP axis, confirmed by RNA sequencing [1]

Table 2: BAY-885-Induced Molecular Changes in Breast Cancer Cells

BiomarkerChangeMechanismFunctional Consequence
Mcl-1↓ 4-foldERK5 inhibition → reduced transcriptionLoss of mitochondrial membrane integrity
Bim↑ 3.5-foldER stress → increased stabilityCytochrome c release
Phospho-PERK↑ 6-foldER stress sensor activationCHOP-mediated apoptosis
Caspase-3CleavageBim/Mcl-1 imbalanceExecutioner caspase activation

Comparative Analysis of ERK5 Signaling Versus Other MAPK Pathways

The MAPK family comprises four subfamilies: ERK1/2, JNK, p38, and ERK5. While ERK1/2 drives proliferation in RAS/RAF-mutant cancers, ERK5 activation is associated with compensatory signaling during targeted therapy:

  • Cross-Talk with ERK1/2: ERK1/2 phosphorylates ERK5 at T732, enhancing its nuclear translocation during BRAF/MEK inhibition [4]
  • Resistance Mechanisms: In melanoma, BRAF inhibitor resistance involves ERK5-mediated reactivation of proliferation pathways, independent of ERK1/2 [4]
  • Kinase-Independent Functions: Unlike ERK1/2, ERK5’s C-terminal TAD remains active even under catalytic inhibition, enabling sustained transcription of survival genes [5]

BAY-885 overcomes limitations of earlier ERK5 inhibitors (e.g., XMD8-92) by:

  • Fully blocking both kinase and transcriptional activities
  • Preventing paradoxical TAD activation
  • Exhibiting >100-fold selectivity over ERK1/2 and other kinases [1] [4]

Properties

Product Name

BAY-885

IUPAC Name

[2-amino-4-(trifluoromethoxy)phenyl]-[4-[7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone

Molecular Formula

C25H28F3N7O2

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C25H28F3N7O2/c1-33-8-10-34(11-9-33)17-12-21-23(30-14-17)22(32-15-31-21)16-4-6-35(7-5-16)24(36)19-3-2-18(13-20(19)29)37-25(26,27)28/h2-3,12-16H,4-11,29H2,1H3

InChI Key

QXURFIGBRGWPQD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2

Solubility

not available

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.